2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur, especially at the sulfonyl group, converting it to a sulfide.
Substitution: Various substitution reactions can take place, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological system . Typically, such compounds may act as agonists or antagonists at neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
- 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-phenylpropyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25-16-5-4-10-20(25)17-22(26)24-15-6-9-18-7-2-1-3-8-18/h1-3,7-8,11-14,20H,4-6,9-10,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUPZLDROGTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.